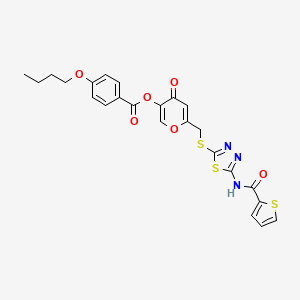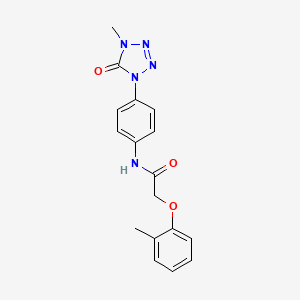![molecular formula C24H28N8O B2780688 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2309344-50-9](/img/structure/B2780688.png)
N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums, which led to the formation of addition products to C4 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the azo compound 10 has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .科学的研究の応用
Cardiovascular Applications
One study highlights the synthesis and evaluation of compounds, including 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, for their coronary vasodilating and antihypertensive activities. A specific compound demonstrated potent cardiovascular agent potential, hinting at the relevance of such molecular frameworks in developing cardiovascular drugs (Sato et al., 1980).
Anticancer and Antioxidant Properties
Another research avenue explored the synthesis of fused heterocyclic 1,3,5-Triazines from N-Acyl imidates and heterocyclic amines, demonstrating anticancer and high antioxidant activities. This study provides insight into the potential therapeutic uses of such compounds in oncology and antioxidant drug development (Bekircan et al., 2005).
Antiviral Activity
Research into the antiviral properties of newly synthesized triazolo[4,3-b]pyridazines against hepatitis A virus (HAV) found that certain derivatives exhibit promising antiviral activity. This study underlines the compound's potential role in antiviral drug development, especially targeting HAV (Shamroukh & Ali, 2008).
Heterocyclic Chemistry and Drug Synthesis
The synthesis of new heterocyclic compounds, such as pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives containing a benzofuran moiety, has been explored for their potential biological activities. These findings contribute to the broader field of heterocyclic chemistry and its application in drug synthesis and development (Abdelhamid et al., 2012).
Antimicrobial Agents
The development of thiophene-based heterocycles as potential antimicrobial agents showcases the compound's applicability in addressing bacterial and fungal infections. Specific derivatives were found to be more potent than standard drugs against certain pathogens, highlighting its significance in antimicrobial therapy (Mabkhot et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the future direction could be the development of new nitrogen-containing heterocyclic compounds with improved properties.
特性
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O/c1-16-19(13-25-31(16)17-9-7-6-8-10-17)22(33)29(5)18-14-30(15-18)21-12-11-20-26-27-23(24(2,3)4)32(20)28-21/h6-13,18H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLMZVDEXZZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C(=NN=C5C(C)(C)C)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)
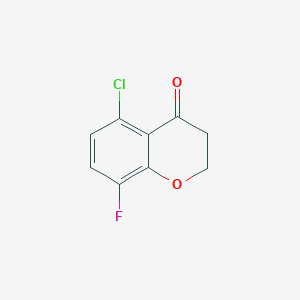
![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)

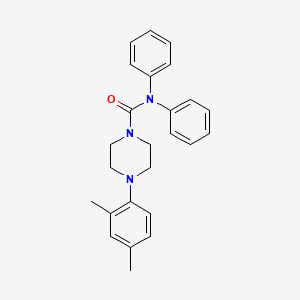
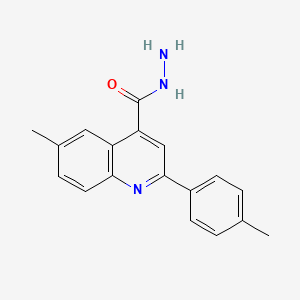
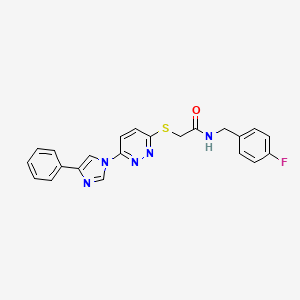
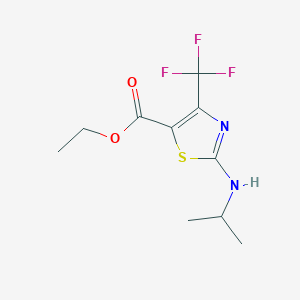
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2780620.png)
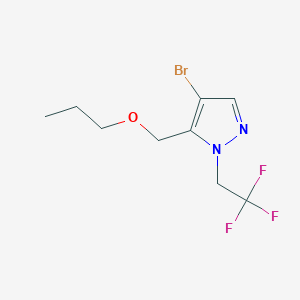
![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)
